3-METHOXYBENZOPHENONE

説明

BenchChem offers high-quality 3-METHOXYBENZOPHENONE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-METHOXYBENZOPHENONE including the price, delivery time, and more detailed information at info@benchchem.com.

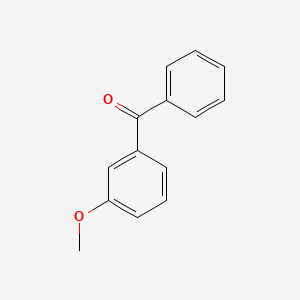

Structure

3D Structure

特性

IUPAC Name |

(3-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFJVWPCRCAWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498838 | |

| Record name | (3-Methoxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6136-67-0 | |

| Record name | 3-Methoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6136-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxybenzophenone: Structure, Properties, and Applications

This guide offers a comprehensive technical overview of 3-methoxybenzophenone (CAS No. 6136-67-0), a significant aromatic ketone. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, three-dimensional structure, spectroscopic signature, synthesis, and reactivity. We will explore the subtle yet profound influence of the meta-positioned methoxy group on the compound's electronic character and behavior, providing field-proven insights into its application as a synthetic intermediate and a functional molecule in photochemistry.

Molecular Structure and Physicochemical Properties

3-Methoxybenzophenone, with the chemical formula C₁₄H₁₂O₂, is a diaryl ketone characterized by a central carbonyl group linking an unsubstituted phenyl ring and a 3-methoxyphenyl ring.[1][2] This substitution pattern breaks the symmetry seen in benzophenone, introducing unique electronic and steric effects that govern its properties.

Structural Analysis

The core of 3-methoxybenzophenone consists of two phenyl rings attached to a central carbonyl carbon. The electronic repulsion between the ortho-hydrogens of the two rings, as well as the interaction with the carbonyl oxygen, forces the rings to adopt a non-coplanar conformation. This dihedral angle is a critical determinant of the molecule's electronic conjugation and, consequently, its photophysical behavior. The electron-donating methoxy group at the meta position of one ring influences the electron density of that ring and modulates the overall polarity and reactivity of the molecule.

Table 1: Core Physicochemical Properties of 3-Methoxybenzophenone

| Property | Value | Source(s) |

| CAS Number | 6136-67-0 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |

| Molecular Weight | 212.24 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 44 °C | [4] |

| Boiling Point | 343 °C (estimated) | [4] |

| Solubility | Moderately soluble in organic solvents (ethanol, acetone); limited solubility in water. | [1] |

Spectroscopic Characterization

The identity and purity of 3-methoxybenzophenone are unequivocally confirmed through a combination of spectroscopic techniques. The data presented below is sourced from the Spectral Database for Organic Compounds (SDBS), a trusted repository of spectral data.[5][6][7]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum displays distinct signals for each of the 14 carbon atoms, reflecting the molecule's asymmetry. Key resonances include the carbonyl carbon (C=O) at approximately 196 ppm, the methoxy carbon (-OCH₃) around 55 ppm, and a complex pattern of aromatic carbons between 114 and 160 ppm. The carbon attached to the methoxy group (C3) is significantly shielded compared to its unsubstituted counterpart.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a clear fingerprint of the proton environments. The methoxy group's protons appear as a sharp singlet at approximately 3.8 ppm. The aromatic region, between 7.1 and 7.8 ppm, shows a complex multiplet pattern corresponding to the nine aromatic protons. Protons on the methoxy-substituted ring are distinguishable from those on the unsubstituted phenyl ring due to the electronic influence of the methoxy group.[8]

Table 2: Summary of Key Spectroscopic Data for 3-Methoxybenzophenone

| Technique | Key Features and Wavenumbers/Shifts |

| FT-IR | ~3060 cm⁻¹ (Aromatic C-H Stretch), ~2940 cm⁻¹ (Aliphatic C-H Stretch of -OCH₃), ~1660 cm⁻¹ (Strong, C=O Stretch) , ~1595 & 1480 cm⁻¹ (Aromatic C=C Bending), ~1250 cm⁻¹ (Asymmetric C-O-C Stretch), ~1030 cm⁻¹ (Symmetric C-O-C Stretch) |

| ¹H NMR | ~7.8-7.1 ppm (m, 9H, Aromatic-H), ~3.8 ppm (s, 3H, -OCH₃) |

| ¹³C NMR | ~196 ppm (C=O), ~160 ppm (C-O), ~138-114 ppm (Aromatic Carbons), ~55 ppm (-OCH₃) |

| Mass Spec. (EI) | m/z 212 (M⁺, Molecular Ion), 135 ([M-C₆H₅]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) |

Data interpreted from the Spectral Database for Organic Compounds (SDBS) and general spectroscopic principles.[9][10][11]

The IR spectrum is dominated by a strong, sharp absorption band around 1660 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of a diaryl ketone.[9][11] Other significant peaks include C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and the methyl group (~2940 cm⁻¹), aromatic C=C bending vibrations (1600-1450 cm⁻¹), and prominent C-O stretching bands for the aryl ether linkage around 1250 cm⁻¹ and 1030 cm⁻¹.[10]

Under electron ionization (EI), 3-methoxybenzophenone exhibits a clear molecular ion peak (M⁺) at m/z = 212, confirming its molecular weight. The fragmentation pattern is characteristic of benzophenones. The primary cleavage occurs alpha to the carbonyl group, leading to the formation of key fragment ions:

-

m/z 135: Loss of the unsubstituted phenyl radical ([M-C₆H₅]⁺), resulting in the 3-methoxybenzoyl cation. This is often the base peak.

-

m/z 105: Loss of the 3-methoxyphenyl radical, forming the benzoyl cation ([C₆H₅CO]⁺).

-

m/z 77: Represents the phenyl cation ([C₆H₅]⁺), arising from further fragmentation of the benzoyl cation.

Caption: Primary fragmentation pathway of 3-methoxybenzophenone in EI-MS.

Synthesis and Reactivity

The synthesis and subsequent chemical transformations of 3-methoxybenzophenone are central to its utility as a building block in organic chemistry.

Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing 3-methoxybenzophenone is the Friedel-Crafts acylation . This cornerstone of organic synthesis involves the electrophilic aromatic substitution of an activated aromatic ring with an acyl halide or anhydride.[12]

For 3-methoxybenzophenone, two primary routes are viable:

-

Acylation of anisole (methoxybenzene) with 3-chlorobenzoyl chloride.

-

Acylation of benzene with 3-methoxybenzoyl chloride.

The second route is generally preferred for laboratory and industrial synthesis due to the higher reactivity of benzene and the clear directing effects in the subsequent functionalization of the product. The methoxy group of the acyl chloride does not interfere with the reaction.

Caption: Friedel-Crafts acylation route to 3-methoxybenzophenone.

Causality: This protocol utilizes anhydrous aluminum chloride (AlCl₃) as a Lewis acid to generate a highly electrophilic acylium ion from 3-methoxybenzoyl chloride. Benzene, acting as the nucleophile, then attacks this intermediate. Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would quench the catalyst. The reaction is initially cooled to control the exothermic reaction and then warmed to ensure completion.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂) is charged with anhydrous aluminum chloride (1.1 eq.) and an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). The suspension is cooled to 0-5 °C in an ice bath.

-

Reagent Addition: A solution of 3-methoxybenzoyl chloride (1.0 eq.) in anhydrous benzene (which also serves as the reagent, ~5-10 eq.) is added dropwise from the dropping funnel to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex. This step should be performed in a well-ventilated fume hood.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM (2x). The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude solid is purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to afford pure 3-methoxybenzophenone.

Reactivity and Directing Effects

The reactivity of 3-methoxybenzophenone in further transformations, particularly electrophilic aromatic substitution, is governed by the interplay of the two substituents on the methoxy-substituted ring.

-

The Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.[13][14]

-

The Benzoyl Group (-COC₆H₅): This is a deactivating, meta-directing group because the carbonyl group is strongly electron-withdrawing through both induction and resonance.[15]

When considering electrophilic attack on the substituted ring:

-

The positions ortho (C2, C6) and para (C4) to the methoxy group are activated.

-

The positions meta (C2, C4, C6) to the benzoyl group are the least deactivated.

The directing effects converge, making the C2, C4, and C6 positions the most likely sites for electrophilic substitution. Steric hindrance from the adjacent benzoyl group may disfavor substitution at the C2 position, making the C4 and C6 positions the most probable targets. The unsubstituted phenyl ring is also susceptible to substitution but is generally less reactive than activated positions on the other ring.

Applications and Significance

3-Methoxybenzophenone serves as a versatile intermediate and a functional molecule with specific applications driven by its chemical structure.

Intermediate in Organic Synthesis

Its primary role is as a precursor in the synthesis of more complex molecules. The ketone functionality can be reduced to an alcohol or a methylene group, or it can serve as a handle for introducing nucleophiles. The aromatic rings can be further functionalized via electrophilic substitution, as discussed above, to build scaffolds for pharmaceuticals, agrochemicals, and materials science.

Photochemistry and UV Applications

Like other benzophenones, 3-methoxybenzophenone possesses UV-absorbing properties.[1] Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁), which then undergoes highly efficient intersystem crossing (ISC) to a long-lived triplet state (T₁). This triplet state is a powerful diradical and is the key to its photochemical applications.

-

Photoinitiator: The triplet state can initiate polymerization reactions by abstracting a hydrogen atom from a suitable donor (like an amine or thiol), generating a radical that starts the polymerization chain reaction.[1]

-

UV Filter: Its ability to absorb UV radiation makes it and its derivatives useful in formulations to protect materials from UV degradation.[1]

Safety and Handling

3-Methoxybenzophenone is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[4]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

This guide provides a foundational understanding of 3-methoxybenzophenone, grounded in established chemical principles and supported by reliable data. It serves as a robust resource for scientists and researchers aiming to leverage the unique properties of this valuable chemical compound.

References

-

BenchChem. (2025). An In-depth Technical Guide to (3-methoxyphenyl)(4-methylphenyl)methanone. Retrieved from BenchChem website.[16]

-

BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Methoxyphenyl. Retrieved from BenchChem website.[17]

-

Amini, M., Bagherzadeh, M., Moradi-Shoeili, Z., & Boghaei, D. M. (2012). Supporting Information: Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. Royal Society of Chemistry.[18]

-

ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the Methoxy Groups. Retrieved from ResearchGate.[19]

-

Smolecule. (n.d.). 3-Hydroxy-4-methoxybenzophenone. Retrieved from Smolecule.[12]

- SpectraBase. (n.d.). 2,2'-Dihydroxy-4-Methoxybenzophenone - Optional[13C NMR] - Chemical Shifts.

-

CymitQuimica. (n.d.). CAS 6136-67-0: 3-Methoxybenzophenone. Retrieved from CymitQuimica.[1]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from University of Wisconsin-Madison website.[20]

-

ChemicalBook. (2022). 3-METHOXYBENZOPHENONE | 6136-67-0. Retrieved from ChemicalBook.[4]

- Northern Illinois University. (n.d.). NMR Chemical Shifts.

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from Wikipedia.[15]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

-

Filo. (2025). Predict the outcome of electrophilic aromatic substitution of methoxybenzene. Retrieved from Filo.[13]

-

N.p. (n.d.). Electrophilic Aromatic Substitution.[14]

- Zhang, X. (n.d.). FTIR Spectrum.

- Manchester Organics. (n.d.). 3-Methoxybenzophenone | 6136-67-0.

- Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.

- National Institutes of Health. (n.d.). Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone.

- Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- NIST. (n.d.). 2'-Carboxy-2-hydroxy-4-methoxybenzophenone. NIST WebBook.

-

BenchChem. (2025). Crystal Structure of (3-Bromophenyl)(4-methoxyphenyl)methanone: A Technical Overview. Retrieved from BenchChem website.[3]

- ResearchGate. (2025). Crystal Structure of (E)-3-(4-methoxyphenyl)-1-(2,3,4-tris(benzyloxy)-6-hydroxyphenyl)prop-2-en-1-one, C37H32O6.

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from UW-Madison Libraries.[5]

-

University of Calgary. (n.d.). 1H NMR Spectroscopy. Retrieved from University of Calgary.[8]

- Bioregistry. (n.d.). Spectral Database for Organic Compounds.

- Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.

- ResearchGate. (2015). New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.

- Organic Syntheses. (n.d.). 2-Propanone, 1-(o-methoxyphenyl)-.

-

PubChem. (n.d.). (3-Methoxyphenyl)(phenyl)methanone | C14H12O2 | CID 12451863. Retrieved from PubChem.[2]

- SpectraBase. (n.d.). 3-Methoxy benzoic acid - Optional[FTIR] - Spectrum.

- ChemicalBook. (n.d.). 4-Methoxybenzophenone(611-94-9) 1H NMR spectrum.

-

Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds. Retrieved from Cornell University.[6]

-

DATACC. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from DATACC.[7]

-

UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from UCLA.[9]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from CU Boulder.[10]

- BenchChem. (2025). Technical Guide: Physicochemical Properties of 3-Methoxy-4'-methylbenzophenone.

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from NIU website.[11]

- PubChem. (n.d.). 4-Methoxybenzophenone | C14H12O2 | CID 69146.

- PubChem. (n.d.). 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632.

- Google Patents. (n.d.). CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.

- National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one.

- Chegg. (2020). Solved Mass Spectra: 100 - MS-NU-0744.

- National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol.

- Michigan State University. (n.d.). Mass Spectrometry.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 3. (4-Methoxyphenyl)(3-methylphenyl)methanone | C15H14O2 | CID 12469466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]

- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 8. (3-Methoxyphenyl)(phenyl)methanone | C14H12O2 | CID 12451863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. N-[(3-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride | C15H18ClNO | CID 6457830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methanone, (4-methoxyphenyl)phenyl- [webbook.nist.gov]

- 13. chemscene.com [chemscene.com]

- 14. Methanone, (3-methylphenyl)phenyl- [webbook.nist.gov]

- 15. NP-MRD: 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0152889) [np-mrd.org]

- 16. (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one(22252-15-9) 1H NMR spectrum [chemicalbook.com]

- 17. (3-Methoxyphenyl)acetonitrile(19924-43-7) 13C NMR [m.chemicalbook.com]

- 18. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 19. spectrabase.com [spectrabase.com]

- 20. 647833-69-0|(4-Methoxy-phenyl)-(3-methoxy-thiophen-2-yl)-methanone|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxybenzophenone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-methoxybenzophenone (CAS No. 6136-67-0). As a key intermediate in organic synthesis and a potential scaffold in medicinal chemistry, a thorough understanding of its properties is critical for its effective application. This document consolidates experimental data with established analytical protocols, offering field-proven insights into the causality behind experimental choices. It is designed to serve as an authoritative resource, detailing not only the intrinsic properties of the molecule but also the self-validating systems for their precise determination. All quantitative data are summarized for clarity, and key experimental workflows are visualized to enhance comprehension.

Introduction and Chemical Identity

3-Methoxybenzophenone, also known as (3-methoxyphenyl)(phenyl)methanone, is an aromatic ketone belonging to the benzophenone class of compounds. The presence of the methoxy group at the meta position of one phenyl ring and the diaryl ketone functionality imparts specific electronic and steric properties that are leveraged in various applications. These include its use as a photoinitiator in polymerization processes and as a UV-absorbing agent in cosmetics and plastics[1]. In drug development, the benzophenone scaffold is of significant interest, and understanding the impact of substituents like the methoxy group on properties such as lipophilicity and solubility is paramount for designing molecules with desired pharmacokinetic profiles.

This guide provides the foundational data and methodologies required for the confident use and manipulation of this compound in a research and development setting.

Table 1: Chemical Identifiers and Core Properties of 3-Methoxybenzophenone

| Identifier | Value | Source(s) |

| IUPAC Name | (3-methoxyphenyl)(phenyl)methanone | [2] |

| Synonyms | m-Methoxybenzophenone | [2] |

| CAS Number | 6136-67-0 | [2] |

| Molecular Formula | C₁₄H₁₂O₂ | [2] |

| Molecular Weight | 212.25 g/mol | [3] |

| Chemical Structure | N/A | |

| Physical State | White to pale yellow crystalline solid | [2] |

| InChI | InChI=1S/C14H12O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3 | [2] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC | [2] |

Core Physicochemical Properties

The utility of a chemical compound is fundamentally dictated by its physical properties. These values influence everything from reaction kinetics and purification strategies to bioavailability and material compatibility.

Table 2: Summary of Physicochemical Data for 3-Methoxybenzophenone

| Property | Value | Notes | Source(s) |

| Melting Point | 36 - 38 °C | A value of 54-56 °C has also been reported, which may reflect a different polymorphic form or higher purity sample. | [4][5] |

| Boiling Point | 348.25 °C (621.4 K) at 101.3 kPa | Determined from experimental vapor pressure measurements. | [6][7] |

| Solubility | Limited in water; Soluble in ethanol, acetone. | Quantitative data is not readily available. Expected to be soluble in common organic solvents like chloroform, ethyl acetate, and THF based on its structure. | [2] |

| LogP (n-octanol/water) | No experimental data available. | The partition coefficient is a critical parameter for predicting a molecule's behavior in biological systems. Its determination is highly recommended (see Protocol 4.2). | N/A |

Significance of Properties in a Research Context

-

Melting Point: The melting point is a primary indicator of purity. A sharp melting range, as cited, suggests a relatively pure substance. This property is critical for handling and storage, and for processes like melt crystallization or formulating amorphous solid dispersions. The discrepancy in reported values highlights the importance of in-house verification.

-

Boiling Point: The high boiling point indicates low volatility under standard conditions, which is advantageous for open-flask reactions and reduces handling hazards associated with inhalation. This value is essential for designing high-temperature reactions or purification by vacuum distillation.

-

Solubility: The compound's poor aqueous solubility and good organic solvent solubility are characteristic of a lipophilic molecule. This dictates the choice of solvents for reactions, chromatography, and formulation. In drug development, this property directly influences dissolution rate and oral bioavailability.

-

LogP (Octanol-Water Partition Coefficient): LogP is a cornerstone of medicinal chemistry, providing a quantitative measure of a compound's lipophilicity. It is a key predictor of membrane permeability, protein binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While an experimental value is not published, its determination via the Shake-Flask method (see Protocol 4.2) is a foundational step in any drug discovery cascade.

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an unassailable fingerprint of a molecule's structure. While public spectral databases for 3-methoxybenzophenone are sparse, its structure allows for a robust prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR):

-

Expected Chemical Shifts (in CDCl₃):

-

~3.8 ppm (singlet, 3H): This signal corresponds to the three protons of the methoxy (-OCH₃) group. It appears as a singlet because there are no adjacent protons to cause splitting.

-

~6.9-7.8 ppm (multiplet, 9H): This complex region will contain the signals for all nine aromatic protons on the two phenyl rings. The protons on the methoxy-substituted ring are expected in the more upfield portion of this region (~6.9-7.4 ppm) due to the electron-donating effect of the methoxy group. The five protons on the unsubstituted phenyl ring will resonate in the more standard aromatic region (~7.4-7.8 ppm). The meta-coupling patterns will result in a complex, overlapping multiplet.

-

-

-

¹³C NMR (Carbon-13 NMR):

-

Expected Chemical Shifts (in CDCl₃):

-

~196 ppm: The carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield.

-

~160 ppm: The aromatic carbon directly attached to the methoxy group (C-OCH₃).

-

~115-140 ppm: A series of signals for the remaining 11 aromatic carbons.

-

~55 ppm: The carbon of the methoxy group (-OCH₃).

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a solid sample, the KBr pellet method is standard (see Protocol 4.3).

-

Expected Characteristic Absorption Bands:

-

~3050-3100 cm⁻¹: C-H stretching vibrations of the aromatic rings.

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the methyl group in the methoxy functionality.

-

~1660 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching of a diaryl ketone. This is a key diagnostic peak.

-

~1580-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1250 cm⁻¹ and ~1030 cm⁻¹: Strong C-O stretching bands characteristic of the aryl ether linkage (Ar-O-CH₃).

-

Experimental Protocols for Physicochemical Characterization

The following protocols are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals. They are designed to be self-validating and provide a framework for generating reliable, reproducible data.

Protocol for Melting Point Determination (Capillary Method)

This method is based on the principles outlined in OECD Test Guideline 102. It provides a precise melting range, which is indicative of sample purity.

Methodology:

-

Sample Preparation: Ensure the 3-methoxybenzophenone sample is a fine, dry powder. If necessary, gently crush any large crystals in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample (2-4 mm height) into the sealed end. Tap the tube gently on a hard surface to ensure the sample is tightly packed.

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to approach the expected melting point (~37 °C).

-

Causality: A rapid initial heating rate saves time, but precision requires a slower rate near the phase transition.

-

Approximately 15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min.

-

Causality: A slow heating rate ensures thermal equilibrium between the sample, thermometer, and heating block, preventing an overestimation of the melting point.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid particle melts.

-

The melting range is reported as T₁ - T₂.

-

-

System Validation: Periodically confirm the apparatus's calibration using certified reference standards with known melting points (e.g., benzophenone, caffeine).

Protocol for LogP Determination (OECD 107 Shake-Flask Method)

This protocol describes the gold-standard method for determining the n-octanol/water partition coefficient, a critical parameter in drug development.

Methodology:

-

Phase Preparation (Pre-saturation):

-

Prepare a sufficient volume of n-octanol and reagent-grade water.

-

In a large separatory funnel, vigorously shake n-octanol with water for 24 hours at the experimental temperature (e.g., 25 °C). Allow the phases to separate completely.

-

Causality: Pre-saturating each solvent with the other is the most critical step. It prevents volume changes during the experiment that would alter the concentration of the analyte and lead to inaccurate results.

-

-

Stock Solution Preparation: Prepare a stock solution of 3-methoxybenzophenone in pre-saturated n-octanol. The final concentration in the octanol phase should not exceed 0.01 mol/L.

-

Partitioning:

-

In several glass-stoppered centrifuge tubes, combine the stock solution with pre-saturated water at different volume ratios (e.g., 2:1, 1:1, 1:2 octanol:water).

-

Shake the tubes gently for 5-10 minutes to allow for partitioning.

-

Causality: Gentle shaking prevents the formation of emulsions, which are difficult to break and interfere with phase separation.

-

-

Phase Separation: Centrifuge the tubes at a moderate speed until the two phases are completely clear and separated.

-

Concentration Analysis:

-

Carefully withdraw an aliquot from each phase (aqueous and octanol).

-

Determine the concentration of 3-methoxybenzophenone in each aliquot using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC). A calibration curve must be prepared for each phase.

-

-

Calculation:

-

The partition coefficient (P_ow) is the ratio of the equilibrium concentrations: P_ow = C_octanol / C_water.

-

The result is expressed as its base-10 logarithm: LogP = log₁₀(P_ow).

-

The final value should be the average of the determinations from the different volume ratios.

-

Protocol for Solid-State IR Spectrum Acquisition (KBr Pellet Method)

This method is a classic and reliable way to obtain a high-quality infrared spectrum of a solid compound, minimizing scattering effects.

Methodology:

-

Material Preparation:

-

Gently grind ~1 mg of 3-methoxybenzophenone into a fine powder using a clean, dry agate mortar and pestle.

-

Add ~100-200 mg of spectroscopy-grade potassium bromide (KBr) to the mortar. KBr is hygroscopic; it must be kept desiccated prior to use.

-

Causality: The 1:100 ratio of sample to KBr ensures that the sample is finely dispersed in the IR-transparent matrix, which prevents absorption saturation and reduces light scattering[1].

-

-

Mixing: Gently but thoroughly mix the sample and KBr for 1-2 minutes until the mixture is homogenous.

-

Pellet Pressing:

-

Transfer a small amount of the powder mixture into a pellet die.

-

Place the die under a hydraulic press and apply 7-10 tons of pressure for 2-3 minutes. This will cause the KBr to fuse into a transparent or translucent disc.

-

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.

-

-

Quality Check: A high-quality pellet will be transparent and result in a flat baseline with sharp, well-defined absorption peaks. A sloping baseline or broad peaks can indicate poor grinding or moisture contamination.

Protocol for ¹H NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality sample of a solid organic compound for solution-state NMR analysis[1].

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which 3-methoxybenzophenone is soluble. Deuterated chloroform (CDCl₃) is the most common starting point for non-polar to moderately polar organic compounds[1]. Acetone-d₆ or DMSO-d₆ are suitable alternatives.

-

Sample Weighing: Weigh 5-10 mg of 3-methoxybenzophenone directly into a small, clean, dry vial.

-

Dissolution:

-

Using a glass pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial[5].

-

Gently swirl or vortex the vial to completely dissolve the solid.

-

-

Filtration and Transfer:

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube.

-

Causality: Filtration is mandatory to remove any dust or particulate matter. Suspended solids drastically disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

-

-

Final Check: The final solution in the NMR tube should be clear and free of any solids or air bubbles. The sample height should be approximately 4-5 cm[1]. Cap the tube securely before analysis.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Safety:

-

Based on data for similar compounds, 3-methoxybenzophenone should be handled with care. Assume it may cause skin and eye irritation.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

-

Handling:

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials.

-

A safety data sheet (SDS) for 3-methoxybenzophenone indicates a melting point of 36-38°C, suggesting it should be stored in a temperature-controlled environment to prevent melting[4].

-

Conclusion

This guide has detailed the essential physicochemical properties of 3-methoxybenzophenone, providing both established data and the authoritative protocols for their experimental verification. The compound's melting and boiling points, solubility profile, and predicted spectroscopic characteristics define its behavior in chemical and biological systems. By adhering to the standardized, self-validating protocols outlined herein for properties such as the n-octanol/water partition coefficient, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance their projects with confidence and scientific integrity.

References

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]

-

UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

-

EUROLAB. (n.d.). OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

OECD. (1995). Test No. 102: Melting Point/ Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

ChemBK. (n.d.). CAS: 6136-67-0. Retrieved from [Link]

-

EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

Analytice. (2020). OECD n°102: Melting point/Melting interval. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]

-

AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

-

Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved from [Link]

-

Specac. (n.d.). How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra. Retrieved from [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

-

OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

-

OECD. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]

-

Making a Solid State IR Sample with a KBr Press. (2021, May 12). YouTube. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 102 / 103. Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). AB361685 | CAS 6136-67-0. Retrieved from [Link]

-

MDPI. (2022). Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. Retrieved from [Link]

Sources

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. How To [chem.rochester.edu]

- 7. epfl.ch [epfl.ch]

3-methoxybenzophenone CAS number 6136-67-0

An In-depth Technical Guide to 3-Methoxybenzophenone (CAS 6136-67-0)

Introduction

3-Methoxybenzophenone, identified by the CAS number 6136-67-0, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] As a member of the benzophenone family, it features a diaryl ketone core structure, which is a prevalent scaffold in numerous biologically active compounds and functional materials.[2] This guide provides a comprehensive technical overview of 3-methoxybenzophenone, detailing its physicochemical properties, synthesis protocols, spectroscopic signature, chemical reactivity, and applications, with a focus on its utility for researchers and professionals in drug development and chemical synthesis. The presence of the methoxy group at the meta-position influences the electronic properties and reactivity of the molecule, making it a distinct and versatile building block.[1]

Physicochemical Properties

3-Methoxybenzophenone is typically a white to pale yellow crystalline solid.[1] Its core characteristics are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 6136-67-0 | [1] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][3] |

| Molecular Weight | 212.24 g/mol | [3] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 54-56 °C | [4] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

| InChI | InChI=1S/C14H12O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3 | [1] |

| SMILES | COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 | [3] |

Synthesis via Friedel-Crafts Acylation

The most prevalent and efficient method for synthesizing substituted benzophenones, including 3-methoxybenzophenone, is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[7]

Reaction Mechanism

The synthesis of 3-methoxybenzophenone is typically achieved by reacting benzene with 3-methoxybenzoyl chloride. The mechanism proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of 3-methoxybenzoyl chloride. This polarization facilitates the cleavage of the C-Cl bond, generating a resonance-stabilized acylium ion, which serves as the active electrophile.[7][8]

-

Electrophilic Attack: The electron-rich π system of the benzene ring attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the benzene ring, forming a positively charged intermediate known as an arenium ion or sigma complex.[8][9]

-

Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the 3-methoxybenzophenone product.[8][9]

-

Product-Catalyst Complex: The ketone product, being a moderate Lewis base, forms a stable complex with the AlCl₃ catalyst.[9] Consequently, a stoichiometric amount of the catalyst is required. This complex is subsequently hydrolyzed during aqueous workup to liberate the final product.[6][9]

Experimental Protocol: Synthesis of 3-Methoxybenzophenone

This protocol is adapted from standard Friedel-Crafts acylation procedures for analogous benzophenones.[10][11][12]

Materials:

-

3-Methoxybenzoyl chloride

-

Benzene (Anhydrous)

-

Aluminum chloride (AlCl₃, Anhydrous)

-

Dichloromethane (CH₂Cl₂, Anhydrous)

-

Hydrochloric acid (HCl, concentrated)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Prepare a solution of 3-methoxybenzoyl chloride (1.0 equivalent) and anhydrous benzene (1.0-1.2 equivalents) in anhydrous dichloromethane.

-

Add the 3-methoxybenzoyl chloride/benzene solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization (e.g., from an ethanol/water or heptane/ethyl acetate mixture) to yield pure 3-methoxybenzophenone.[13]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-methoxybenzophenone.

Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized 3-methoxybenzophenone. The expected spectral data are detailed below.

| Technique | Expected Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.2 ppm (m, 9H, Ar-H), δ ~3.85 ppm (s, 3H, -OCH₃). The aromatic region will show complex multiplets corresponding to the nine protons on the two phenyl rings. Protons ortho to the carbonyl group are expected to be the most downfield. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~196 ppm (C=O), δ ~160 ppm (C-OCH₃), δ ~138-114 ppm (aromatic carbons), δ ~55.5 ppm (-OCH₃). The carbonyl carbon is the most deshielded. |

| IR Spectroscopy (KBr pellet) | ν ~1660-1650 cm⁻¹ (strong, C=O stretch), ν ~3060 cm⁻¹ (C-H aromatic stretch), ν ~1250 cm⁻¹ and ~1030 cm⁻¹ (C-O ether stretches). The strong carbonyl absorption is characteristic of diaryl ketones.[11] |

| Mass Spectrometry (EI) | m/z 212 (M⁺, molecular ion), m/z 135 ([M-C₆H₅]⁺), m/z 105 ([C₆H₅CO]⁺), m/z 77 ([C₆H₅]⁺). The fragmentation pattern is dominated by cleavage at the carbonyl group. |

Chemical Reactivity and Applications

The benzophenone scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[2]

Reactivity

-

Ketone Reduction: The carbonyl group can be readily reduced to a secondary alcohol (diphenylmethanol derivative) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction to a methylene group (-CH₂-) can be achieved via Wolff-Kishner or Clemmensen reduction.[6]

-

Electrophilic Aromatic Substitution: The two aromatic rings can undergo further electrophilic substitution. The methoxy-substituted ring is activated towards substitution, with the methoxy group being an ortho-, para-director. The unsubstituted phenyl ring is deactivated by the carbonyl group, which directs incoming electrophiles to the meta-position.

-

Photochemical Reactions: Like other benzophenones, 3-methoxybenzophenone has UV-absorbing properties.[1] It can be used as a photoinitiator in polymerization processes.[1] While isomers like oxybenzone (2-hydroxy-4-methoxybenzophenone) are more commonly used in sunscreens, the fundamental photochemical properties are shared across the family.[14][15]

Applications in Drug Development

3-Methoxybenzophenone serves primarily as a key intermediate for the synthesis of more complex molecules. The diaryl ketone motif is crucial for binding to various biological targets. For instance, some substituted benzophenone analogues have been investigated for their pro-apoptotic effects in tumor cells.[2] Researchers can utilize 3-methoxybenzophenone as a starting point to introduce further substitutions on either aromatic ring, enabling the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.

Diagram of a Representative Reaction

Sources

- 1. CAS 6136-67-0: 3-Methoxybenzophenone | CymitQuimica [cymitquimica.com]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3-Methoxyphenyl)(phenyl)methanone | C14H12O2 | CID 12451863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Buy 3-Hydroxy-4-methoxybenzophenone [smolecule.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. byjus.com [byjus.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. prepchem.com [prepchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. dormer.com [dormer.com]

An In-depth Technical Guide to the Synthesis of 3-Methoxybenzophenone

This guide provides a comprehensive technical overview of the primary synthetic pathways for 3-methoxybenzophenone, a key intermediate in the development of various pharmaceuticals and organic materials.[1] Intended for researchers, scientists, and professionals in drug development, this document details the core synthetic strategies, explains the mechanistic principles behind experimental choices, and provides actionable protocols for laboratory application.

Introduction: The Significance of 3-Methoxybenzophenone

3-Methoxybenzophenone and its derivatives are crucial building blocks in medicinal chemistry and materials science. The benzophenone scaffold is a common motif in pharmacologically active molecules, and the strategic placement of a methoxy group can significantly influence a compound's biological activity and physicochemical properties.[2][3] For instance, benzophenone derivatives are utilized as sunscreens and in the synthesis of drugs for a range of conditions. Understanding the efficient and reliable synthesis of 3-methoxybenzophenone is therefore of considerable importance.

This guide will focus on two primary and well-established synthetic routes: Friedel-Crafts Acylation and the Grignard Reaction. An alternative pathway via Suzuki-Miyaura Coupling will also be discussed as a modern approach to forming the diaryl ketone structure.

Part 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and robust method for the synthesis of aryl ketones, involving the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4][5] For the synthesis of 3-methoxybenzophenone, two main retrosynthetic approaches can be considered: the acylation of anisole with benzoyl chloride or the acylation of benzene with 3-methoxybenzoyl chloride.

Strategic Considerations: Regioselectivity

The methoxy group of anisole is a strong ortho-, para-directing activator.[6] Therefore, the Friedel-Crafts acylation of anisole with benzoyl chloride would lead to a mixture of 2-methoxybenzophenone and 4-methoxybenzophenone, with the desired 3-methoxy isomer not being formed. To achieve the target molecule, the acylation of benzene with 3-methoxybenzoyl chloride is the preferred and more direct strategy.

Reaction Mechanism

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.[7][8]

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the chlorine atom of 3-methoxybenzoyl chloride. This polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[4] This highly electrophilic species is the key reactant.

-

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[7]

-

Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and forming the final product, 3-methoxybenzophenone.[5] The AlCl₃ catalyst is regenerated in this step. However, since the ketone product can form a complex with the Lewis acid, a stoichiometric amount of the catalyst is often required.[9]

Caption: Mechanism of Friedel-Crafts Acylation for 3-Methoxybenzophenone Synthesis.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for similar benzophenone syntheses.[10][11]

Materials:

-

3-Methoxybenzoyl chloride

-

Benzene (use of a less hazardous aromatic solvent like chlorobenzene can be considered)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane.

-

Prepare a solution of 3-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel.

-

Cool the AlCl₃ suspension to 0°C using an ice bath.

-

Add the 3-methoxybenzoyl chloride solution dropwise to the stirred AlCl₃ suspension.

-

After the addition of the acyl chloride, add benzene (1.0-1.2 equivalents) dropwise.

-

After complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography.

| Parameter | Value | Reference |

| Catalyst | Aluminum Chloride (AlCl₃) | [10] |

| Solvent | Dichloromethane (CH₂Cl₂) | [10] |

| Reaction Temperature | 0°C to Room Temperature | [10] |

| Typical Reaction Time | 2-6 hours | [10] |

| Yield | Quantitative (expected) | [10] |

Part 2: Grignard Reaction

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and offers a versatile alternative for the synthesis of 3-methoxybenzophenone.[12][13] This pathway involves the reaction of a Grignard reagent with a suitable electrophile.

Synthetic Strategies

Two primary routes are viable for the synthesis of 3-methoxybenzophenone using a Grignard reaction:

-

Route A: Reaction of phenylmagnesium bromide with 3-methoxybenzoyl chloride.

-

Route B: Reaction of 3-methoxyphenylmagnesium bromide with benzoyl chloride.

Both routes are chemically sound; the choice may depend on the commercial availability and cost of the starting materials.

Reaction Mechanism

The Grignard reaction mechanism involves the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon.[14][15]

-

Nucleophilic Attack: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[16] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the benzoyl chloride derivative.

-

Formation of Tetrahedral Intermediate: This attack breaks the π-bond of the carbonyl group, forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group, yielding the benzophenone product.

-

Aqueous Workup: An acidic workup is necessary to quench any unreacted Grignard reagent and to dissolve the magnesium salts.[12]

Sources

- 1. 3'-Methoxypropiophenone: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations_Chemicalbook [chemicalbook.com]

- 2. General Synthetic Methodologies for Building Blocks to Construct Molecular Motors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzophenone 3 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 傅-克酰基化反应 [sigmaaldrich.com]

- 5. byjus.com [byjus.com]

- 6. benchchem.com [benchchem.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. benchchem.com [benchchem.com]

- 13. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]

- 14. Grignard Reaction [organic-chemistry.org]

- 15. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. Grignard reaction - Wikipedia [en.wikipedia.org]

Part 1: Core Principles of 3-Methoxybenzophenone

An In-Depth Technical Guide to the Mechanism of Action of 3-Methoxybenzophenone

This guide provides a comprehensive exploration of the photochemical and photobiological mechanisms of 3-methoxybenzophenone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple description of properties to elucidate the underlying principles that govern its function as a potent photosensitizer. We will delve into the causality behind its reactivity, the experimental frameworks for its characterization, and its implications in various scientific applications.

3-Methoxybenzophenone is an aromatic ketone, a derivative of benzophenone, characterized by a methoxy group (-OCH₃) at the meta-position of one phenyl ring.[1] This substitution, while seemingly minor, influences the electronic properties and, consequently, the photochemical behavior of the molecule.[1] Like its parent compound, 3-methoxybenzophenone is recognized for its ability to absorb ultraviolet (UV) radiation, a property that underpins its use as a photoinitiator and a tool in photobiological studies.[1]

Its function, however, is not merely passive absorption. The true mechanistic value of 3-methoxybenzophenone lies in its efficiency at converting light energy into chemical reactivity through a process known as photosensitization.

Table 1: Physicochemical Properties of 3-Methoxybenzophenone

| Property | Value | Reference |

| CAS Number | 6136-67-0 | [1] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Solubility | Soluble in organic solvents (ethanol, acetone); limited in water | [1] |

| Primary Function | Photosensitizer, Photoinitiator, UV Absorber | [1][3] |

Part 2: The Photochemical Core Mechanism: From Photon to Reactivity

The mechanism of action begins with the absorption of a photon and culminates in the generation of highly reactive chemical species. This multi-stage process is best understood by examining the electronic state transitions of the molecule, famously depicted by a Jablonski diagram.

Stage 1: Photon Absorption and Electronic Excitation

Upon absorbing a photon of UV light, a valence electron in the 3-methoxybenzophenone molecule is promoted from its highest occupied molecular orbital (HOMO) in the ground state (S₀) to a lower unoccupied molecular orbital (LUMO). This creates a short-lived, electronically excited singlet state (S₁).[4] This transition is the primary event that initiates all subsequent photochemical processes.

Caption: Simplified Jablonski diagram for 3-methoxybenzophenone.

Stage 2: Intersystem Crossing (ISC): The Gateway to Photoreactivity

While the excited singlet state (S₁) can decay back to the ground state via fluorescence, the hallmark of benzophenones is their remarkable efficiency in undergoing a spin-forbidden transition known as intersystem crossing (ISC).[4][5][6] During ISC, the spin of the excited electron flips, transitioning the molecule from the singlet state (S₁, total spin = 0) to an isoenergetic excited triplet state (T₁, total spin = 1).[6][7]

This S₁ → T₁ transition is pivotal. The triplet state is significantly longer-lived (microseconds to milliseconds) than the singlet state (nanoseconds) because its decay back to the singlet ground state (S₀) is also spin-forbidden.[4] This extended lifetime provides a crucial window for the excited molecule to interact with its surroundings. The efficiency of this process is quantified by the triplet quantum yield (ΦT), which for benzophenone derivatives is often close to 100% (or unity).[3]

The rate and efficiency of ISC are governed by the relative energies of the involved nπ* and ππ* electronic states.[8][9] In benzophenones, the close proximity of the S₁(nπ) and a T₂(ππ) state facilitates this transition, a phenomenon explained by El-Sayed's rules.[6][8] Solvent polarity can further modulate these energy levels; for instance, hydrogen bonding in protic solvents can alter ISC rates.[8][10]

Stage 3: The Reactive Triplet State: A Mechanistic Crossroads

Once populated, the long-lived triplet state of 3-methoxybenzophenone acts as the primary agent of photosensitization. It can initiate chemical reactions via two distinct, often competing, pathways known as Type I and Type II mechanisms.[11]

-

Type I Mechanism: Direct Molecular Interaction & Radical Formation The triplet-state photosensitizer can interact directly with a substrate molecule (Sub). This often occurs via hydrogen atom abstraction or electron transfer, generating two radicals: a radicalized substrate and the benzophenone ketyl radical.[11][12] These highly reactive radicals can then participate in a cascade of further reactions, such as polymerization or oxidation. This pathway is favored in the presence of easily abstractable hydrogen atoms (e.g., from alcohols or other organic molecules) and at high substrate concentrations.[12]

-

Type II Mechanism: Energy Transfer to Molecular Oxygen In the presence of molecular oxygen (O₂), which naturally exists in a triplet ground state (³O₂), the excited photosensitizer can relax to its ground state by transferring its electronic energy to the oxygen molecule.[4][11] This process, governed by spin conservation rules, is highly efficient and converts the triplet oxygen into a highly reactive, electrophilic excited singlet state, known as singlet oxygen (¹O₂).[11][13] Singlet oxygen is a potent oxidizing agent and the primary cytotoxic species in many photodynamic therapy (PDT) applications.[13]

Caption: Competing Type I and Type II photosensitization pathways.

Part 3: Biological Consequences: Reactive Oxygen Species (ROS) and Cellular Impact

The generation of singlet oxygen (Type II) and other radicals (Type I) falls under the umbrella of Reactive Oxygen Species (ROS).[14] These species are highly reactive and can indiscriminately damage essential biological macromolecules when generated within or near cells.[15]

-

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction that compromises membrane integrity and function.

-

Protein Oxidation: Amino acid side chains (particularly cysteine and methionine) and the protein backbone are susceptible to oxidation, leading to enzyme inactivation and protein aggregation.

-

DNA Damage: ROS can cause modifications to DNA bases (e.g., formation of 8-oxo-guanine) and strand breaks, leading to mutations and potentially apoptosis (programmed cell death).

This induction of oxidative stress is the fundamental mechanism behind the phototoxicity of many photosensitizers and is therapeutically harnessed in PDT to destroy cancer cells.[16][17] The resulting cellular stress can activate complex signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathways, which ultimately determine the cell's fate.[18]

Caption: Cellular damage cascade initiated by photosensitized ROS.

Part 4: Experimental Protocols for Mechanistic Investigation

Validating the proposed mechanism of action requires a suite of specialized spectroscopic and biological techniques. The following protocols provide a framework for characterizing the key steps in the photosensitization process.

Protocol 1: Characterization of the Triplet State via Nanosecond Transient Absorption Spectroscopy (TAS)

Rationale: TAS is a pump-probe technique that allows for the direct observation of short-lived excited states.[19][20] A "pump" laser pulse excites the sample, and a "probe" light pulse, delayed in time, measures the absorption spectrum of the transient species created. This allows for the identification of the triplet-triplet absorption spectrum and the measurement of its lifetime.[21]

Methodology:

-

Sample Preparation: Prepare a solution of 3-methoxybenzophenone in a suitable solvent (e.g., deoxygenated acetonitrile or isopropanol) in a cuvette. The concentration should be adjusted to have an optical density of ~0.5-1.0 at the excitation wavelength.

-

Instrumentation Setup: Utilize a nanosecond laser system. The pump wavelength should correspond to an absorption band of the compound (e.g., 355 nm from a Nd:YAG laser). The probe source is typically a broad-spectrum lamp (e.g., Xenon arc lamp).

-

Data Acquisition: a. Record the absorption spectrum of the probe light through the unexcited sample (I₀). b. Fire the pump laser to excite the sample and, after a specified delay time (e.g., 50 ns), record the spectrum of the probe light passing through the excited sample (I). c. Calculate the change in absorbance (ΔA) as ΔA = -log(I/I₀). d. Repeat this process for a range of time delays (from nanoseconds to microseconds) to map the formation and decay of the transient species.

-

Data Analysis: The resulting spectra will show a bleach of the ground-state absorption and the appearance of a new, broad absorption band at longer wavelengths. This new band is the characteristic triplet-triplet (T₁ → Tₙ) absorption. Plotting the ΔA at the peak of this new band versus time and fitting it to an exponential decay function yields the triplet state lifetime (τT).

Caption: Workflow for Transient Absorption Spectroscopy (TAS) experiment.

Protocol 2: Quantification of Singlet Oxygen (¹O₂) Generation

Rationale: The generation of singlet oxygen can be quantified indirectly by monitoring its reaction with a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF).[22] DPBF reacts specifically with ¹O₂ to form a product that does not absorb light in the same region, leading to a measurable decrease in DPBF's absorbance.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 3-methoxybenzophenone (the photosensitizer).

-

Prepare a stock solution of DPBF in a suitable solvent (e.g., ethanol).

-

Prepare a solution of a reference photosensitizer with a known ¹O₂ quantum yield (ΦΔ) in the same solvent (e.g., methylene blue, ΦΔ ≈ 0.52 in ethanol).[22]

-

-

Experimental Setup: Use a standard spectrophotometer and a light source with a filter to select the desired excitation wavelength (e.g., 365 nm).

-

Measurement: a. In a cuvette, mix the 3-methoxybenzophenone solution with the DPBF solution. The final DPBF concentration should yield an initial absorbance of ~1.0-1.5 at its λ_max (~410 nm). b. Record the initial absorbance of DPBF at its maximum. c. Irradiate the solution with the light source for a set period (e.g., 30 seconds). d. Immediately record the absorbance of DPBF again. e. Repeat the irradiation/measurement cycle for several time points. f. Repeat the entire procedure for the reference photosensitizer and a blank control (DPBF only).

-

Data Analysis: a. Plot the absorbance of DPBF vs. irradiation time for the sample, reference, and control. The rate of absorbance decrease is proportional to the rate of ¹O₂ generation. b. The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following comparative formula: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample) Where k is the slope of the absorbance vs. time plot, and F is the absorption correction factor at the irradiation wavelength (F = 1 - 10^(-Abs)).

Table 2: Data for Singlet Oxygen Quantum Yield Calculation

| Parameter | Sample (3-MBP) | Reference (MB) |

| Irradiation Wavelength (nm) | 365 | 365 |

| Absorbance at Irradiation λ | Value | Value |

| Correction Factor (F) | Calculated | Calculated |

| Slope of DPBF Bleaching (k) | From plot | From plot |

| Known ΦΔ_ref | N/A | ~0.52 |

| Calculated ΦΔ_sample | Result | N/A |

References

-

Fel, J., et al. (2013). Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters. Science of The Total Environment. Available at: [Link]

-

JoVE. (2022). Blended Conducting Polymer/Fullerene Nanoparticle Photosensitizers l Protocol Preview. JoVE (Journal of Visualized Experiments). Available at: [Link]

-

Rapozzi, V., et al. (2017). A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms. PMC - NIH. Available at: [Link]

-

JoVE. (2022). Photodynamic Therapy: In vitro Approach | Protocol Preview. JoVE (Journal of Visualized Experiments). Available at: [Link]

-

Mai, S., et al. (2016). Benzophenone Ultrafast Triplet Population: Revisiting the Kinetic Model by Surface-Hopping Dynamics. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

-

Kayal, S., & Barak, A. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

-

Gomes, A., et al. (2024). Biomolecule–Photosensitizer Conjugates: A Strategy to Enhance Selectivity and Therapeutic Efficacy in Photodynamic Therapy. MDPI. Available at: [Link]

-

Placzek, M., et al. (2013). Photosensitizing properties of compounds related to benzophenone. Acta Dermato-Venereologica. Available at: [Link]

-

ResearchGate. (n.d.). Differential transient absorption spectra of P 0 in 3-methoxy... ResearchGate. Available at: [Link]

-

Ivanov, K. L., et al. (2010). Competition of singlet and triplet recombination of radical pairs in photoreactions of carboxy benzophenones and aromatic amino acids. RSC Publishing. Available at: [Link]

-

Ataman Kimya. (n.d.). BENZOPHENONE-3. Ataman Kimya. Available at: [Link]

-

ResearchGate. (2015). The Benzophenone S 1 (n,π) → T 1 (n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. ResearchGate. Available at: [Link]

-

PharmaCompass. (n.d.). Benzophenone 3 | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]

-

Ataman Kimya. (n.d.). BENZOPHENONE 3. Ataman Kimya. Available at: [Link]

-

Ataman Kimya. (n.d.). BENZOPHENONE-3. atamankimya.com. Available at: [Link]

-

Agbeșanwa, A., et al. (2024). Natural Photosensitizers in Clinical Trials. ResearchGate. Available at: [Link]

-

Sunway Pharm Ltd. (n.d.). 3-methoxybenzophenone - CAS:6136-67-0. Sunway Pharm Ltd. Available at: [Link]

-

Nishida, Y., et al. (2020). 2-Hydroxy-4-methoxybenzophenone Enhances the Suppression of Superoxide Anion Radicals Generated via UVA-induced Photosensitizing by t-Butyl Methoxydibenzoylmethane. Journal of Oleo Science. Available at: [Link]

-

Wikipedia. (n.d.). Oxybenzone. Wikipedia. Available at: [Link]

-

Wnuk, A., et al. (2021). Is the commonly used UV filter benzophenone-3 a risk factor for the nervous system? Journal of Hazardous Materials. Available at: [Link]

-

Satoh, K., & Sakagami, H. (2009). Dimerization, ROS formation, and biological activity of o-methoxyphenols. In Vivo. Available at: [Link]

-

Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments. Available at: [Link]

-

Venkatraman, R. K., et al. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters. Available at: [Link]

-

Venkatraman, R. K., et al. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. SciSpace. Available at: [Link]

-

Hirata, Y., & Takizawa, T. (1998). Benzophenones in the higher triplet excited states. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

-

ResearchGate. (2024). Generation of reactive oxygen species (ROS)-a possible mechanism of action of naphthoquinones. ResearchGate. Available at: [Link]

-

Stanford University. (n.d.). Photocontrolled endogenous reactive oxygen species (ROS) generation. Stanford University Libraries. Available at: [Link]

-

NTP. (2020). Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. National Toxicology Program. Available at: [Link]

-

Chen, Y.-C., et al. (2024). Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. MDPI. Available at: [Link]

-

Chalupa, A., et al. (2021). Chemical Tools for Targeted Amplification of Reactive Oxygen Species in Neutrophils. Frontiers in Chemistry. Available at: [Link]

-

Rebane, R., et al. (2017). The interplay of intersystem crossing and internal conversion in quadrupolar tetraarylpyrrolo[3,2-b]pyrroles. Journal of Materials Chemistry C. Available at: [Link]

-

Wikipedia. (n.d.). Triplet state. Wikipedia. Available at: [Link]

-

Tripathy, S., & Mohanty, P. K. (2017). REACTIVE OXYGEN SPECIES (ROS) ARE BOON OR BANE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

Kuimova, M. K., et al. (2022). Prospects for More Efficient Multi-Photon Absorption Photosensitizers Exhibiting Both Reactive Oxygen Species Generation and Luminescence. MDPI. Available at: [Link]

-

Neumark Group. (n.d.). Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids. University of California, Berkeley. Available at: [Link]

-